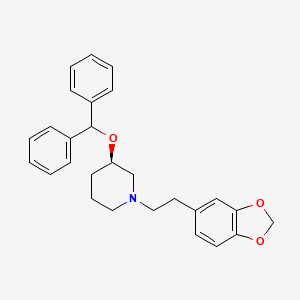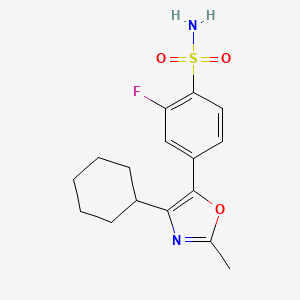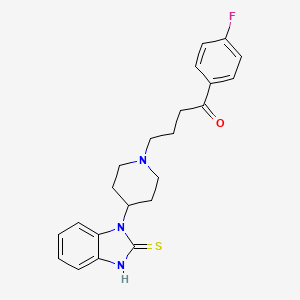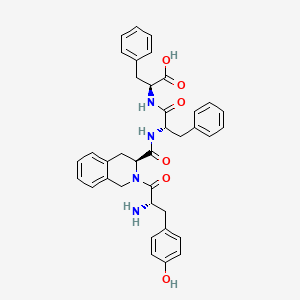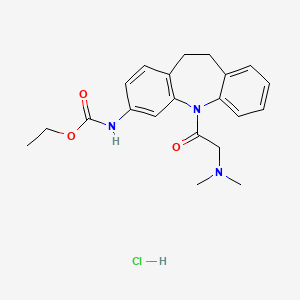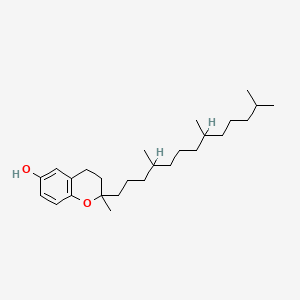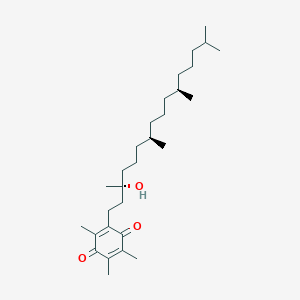
TRAM 39
Descripción general
Descripción
TRAM 39: 2-Cloro-α,α-difenilbencenacetonitrilo , es un bloqueador selectivo de los canales de potasio activados por calcio de conductancia intermedia. Este compuesto se utiliza principalmente en la investigación científica para estudiar la función de estos canales de potasio y su papel en diversos procesos fisiológicos .
Aplicaciones Científicas De Investigación
Química: TRAM 39 se utiliza para estudiar las propiedades y funciones de los canales de potasio activados por calcio de conductancia intermedia. Ayuda a comprender el papel de estos canales en diversos procesos químicos.
Biología: En la investigación biológica, this compound se utiliza para investigar los roles fisiológicos y patológicos de los canales de potasio en las células. Es particularmente útil en el estudio de la regulación de la excitabilidad celular y el transporte de iones .
Medicina: Al bloquear canales de potasio específicos, ayuda a los investigadores a comprender los mecanismos subyacentes de estas afecciones .
Industria: Si bien su uso principal es en la investigación, this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes terapéuticos que se dirijan a los canales de potasio.
Mecanismo De Acción
TRAM 39 ejerce sus efectos bloqueando selectivamente los canales de potasio activados por calcio de conductancia intermedia. Esta inhibición se produce mediante la unión de this compound al canal, evitando el flujo de iones de potasio. Esta acción afecta el potencial de membrana y la excitabilidad celular, lo cual es crucial en diversos procesos fisiológicos .
Análisis Bioquímico
Biochemical Properties
TRAM 39 is a potent blocker of the intermediate conductance Ca2±activated K+ channel (KCa3.1) with a dissociation constant (Kd) of 60 nM . It does not affect the activity of cytochrome p450 enzymes . The inhibition of KCa3.1 channels by this compound can influence various biochemical reactions, particularly those involving ion transport and cellular excitability .
Cellular Effects
This compound has been shown to inhibit I-EBIO-stimulated increases in rat artery membrane potential ex vivo . It also diminishes lipopolysaccharide (LPS)-induced cryptidin (mammalian α-defensin) release from paneth cells in vitro . These effects suggest that this compound can influence cell function by modulating ion channel activity and cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its binding to and inhibition of KCa3.1 channels . By blocking these channels, this compound can alter the flow of potassium ions across the cell membrane, thereby influencing cellular excitability and signal transduction .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de TRAM 39 implica la reacción de cloruro de 2-clorobencilo con benzofenona en presencia de una base como hidruro de sodio . La reacción normalmente se lleva a cabo en un disolvente aprótico como dimetilformamida a temperaturas elevadas. El producto se purifica posteriormente mediante recristalización o cromatografía .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para obtener rendimientos y pureza más altos, así como la implementación de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones: TRAM 39 principalmente experimenta reacciones de sustitución debido a la presencia del átomo de cloro y el grupo nitrilo . Estas reacciones pueden ser facilitadas por nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes:
Nucleófilos: tales como o pueden reaccionar con this compound en presencia de una base.
Disolventes: como o se utilizan comúnmente.
Temperaturas de reacción: normalmente oscilan entre la temperatura ambiente y temperaturas elevadas, dependiendo de la reactividad del nucleófilo.
Productos principales: Los principales productos de estas reacciones de sustitución son típicamente derivados de this compound donde el átomo de cloro ha sido reemplazado por el nucleófilo .
Comparación Con Compuestos Similares
Compuestos Similares:
TRAM 34: Otro bloqueador selectivo de los canales de potasio activados por calcio de conductancia intermedia, pero con diferentes afinidades de unión y especificidades.
NS6180: Un compuesto que también se dirige a los canales de potasio activados por calcio de conductancia intermedia, pero tiene una estructura química y una potencia diferentes.
Unicidad: TRAM 39 es único debido a su estructura química específica, que proporciona una afinidad de unión y una selectividad distintas para los canales de potasio activados por calcio de conductancia intermedia. Esto lo convierte en una herramienta valiosa en la investigación para estudiar estos canales y sus funciones en diversas condiciones fisiológicas y patológicas .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTPKGSCVKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TRAM-39 interact with IKCa1 channels and what are the downstream effects of this interaction?
A1: TRAM-39 acts as a selective blocker of IKCa1 channels. [, ] While the precise binding site remains to be fully elucidated, studies suggest that TRAM-39 likely interacts with the channel pore, occluding the flow of potassium ions. [, ] This blockade inhibits the hyperpolarizing current mediated by IKCa1, influencing cellular excitability and various physiological processes. For instance, in Paneth cells, TRAM-39 was shown to inhibit the secretion of α-defensins, highlighting a role for IKCa1 in mucosal defense. []
Q2: The provided research mentions that TRAM-39 is more potent than its analog TRAM-7. What can be inferred about the structure-activity relationship (SAR) of these compounds?
A2: While the exact structure of TRAM-7 is not provided, the fact that TRAM-39 exhibits higher potency as an IKCa1 inhibitor suggests crucial structural differences influencing their interaction with the channel. [] Further SAR studies exploring modifications to the TRAM scaffold (2-Chloro-α,α-diphenylbenzeneacetonitrile) could reveal specific moieties critical for binding affinity and selectivity. Such information is invaluable for designing more potent and selective IKCa1 modulators.
Q3: How does the selectivity of TRAM-39 for IKCa1 channels compare to other potassium channel blockers?
A3: TRAM-39 displays a significant degree of selectivity for IKCa1 channels over other potassium channels. Studies demonstrate its inability to block other calcium-activated potassium channels, such as the small-conductance (SKCa) and large-conductance (BKCa) channels. [, ] For instance, in studies investigating endothelial-derived hyperpolarizing factor (EDHF), TRAM-39 effectively suppressed IKCa-mediated vasodilation without affecting responses attributed to SKCa or BKCa channels. [, ] This selectivity makes TRAM-39 a valuable tool for dissecting the specific contributions of IKCa1 channels in complex physiological systems.
Q4: The research mentions the use of TRAM-39 in studying endothelium-dependent hyperpolarization (EDHF). Can you elaborate on the role of IKCa1 in this process?
A4: EDHF is a critical regulator of vascular tone, mediating vasodilation in various vascular beds. [, , ] Studies utilizing TRAM-39 have provided compelling evidence supporting the involvement of IKCa1 channels in EDHF-mediated responses. [, , ] Specifically, blockade of IKCa1 by TRAM-39 attenuates or abolishes EDHF-mediated vasodilation, indicating that activation of these channels in endothelial cells contributes significantly to this relaxation response.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




